[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine [4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1183985-17-2
VCID: VC2705179
InChI: InChI=1S/C14H14FNO/c1-17-14-7-6-12(8-13(14)15)11-4-2-10(9-16)3-5-11/h2-8H,9,16H2,1H3
SMILES: COC1=C(C=C(C=C1)C2=CC=C(C=C2)CN)F
Molecular Formula: C14H14FNO
Molecular Weight: 231.26 g/mol

[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine

CAS No.: 1183985-17-2

Cat. No.: VC2705179

Molecular Formula: C14H14FNO

Molecular Weight: 231.26 g/mol

* For research use only. Not for human or veterinary use.

[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine - 1183985-17-2

Specification

CAS No. 1183985-17-2
Molecular Formula C14H14FNO
Molecular Weight 231.26 g/mol
IUPAC Name [4-(3-fluoro-4-methoxyphenyl)phenyl]methanamine
Standard InChI InChI=1S/C14H14FNO/c1-17-14-7-6-12(8-13(14)15)11-4-2-10(9-16)3-5-11/h2-8H,9,16H2,1H3
Standard InChI Key FRUTYCMXMDIYGA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CC=C(C=C2)CN)F
Canonical SMILES COC1=C(C=C(C=C1)C2=CC=C(C=C2)CN)F

Introduction

Identifier TypeValue
CAS Numbers1183985-17-2, 953890-36-3
PubChem CID61033937
Molecular FormulaC₁₄H₁₄FNO
Molecular Weight231.26 g/mol
IUPAC Name[4-(3-fluoro-4-methoxyphenyl)phenyl]methanamine

The compound is also known by several synonyms, including 1-{3'-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl}methanamine, A1-14533, and (3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)methanamine .

Structural Characteristics

The compound features a biphenyl core structure with specific functional group modifications that determine its chemical behavior and potential applications. The structural elements can be broken down into three key components:

  • A 4-methanamine-substituted phenyl ring

  • A second phenyl ring connected at the para position of the first ring

  • 3-fluoro and 4-methoxy substituents on the second phenyl ring

The molecular geometry and electron distribution created by these structural elements significantly influence the compound's reactivity, solubility, and binding properties. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups creates an interesting electronic profile within the molecule.

Chemical Descriptors

The compound can be precisely described using several chemical notation systems widely accepted in chemical informatics:

DescriptorValue
InChIInChI=1S/C14H14FNO/c1-17-14-7-6-12(8-13(14)15)11-4-2-10(9-16)3-5-11/h2-8H,9,16H2,1H3
InChIKeyFRUTYCMXMDIYGA-UHFFFAOYSA-N
SMILESCOC1=C(C=C(C=C1)C2=CC=C(C=C2)CN)F
Canonical SMILESCOC1=C(C=C(C=C1)C2=CC=C(C=C2)CN)F

These descriptors provide standardized representations of the molecular structure that can be used in computational chemistry, database searches, and structure-activity relationship studies .

Chemical Reactions

As an aromatic amine, [4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine participates in a range of chemical reactions typical of this compound class. Its reactivity is influenced by the primary amine group as well as the aromatic rings and their substituents.

Reactions of the Amine Group

The primary amine functionality can undergo several transformations:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines

  • Reductive amination: Reaction with carbonyl compounds in the presence of reducing agents

  • Imine formation: Condensation with aldehydes or ketones

  • Sulfonamide formation: Reaction with sulfonyl chlorides

Reactions Involving the Aromatic Rings

The biphenyl system with its substituents can participate in various transformations:

  • Electrophilic aromatic substitution: Although limited by the existing substituents, certain positions may still undergo reactions like nitration or bromination

  • Metal-catalyzed coupling: The aryl-fluorine bond could potentially be utilized in cross-coupling reactions

  • Oxidation: The methoxy group might undergo demethylation under appropriate conditions

Comparison with Related Compounds

Several structurally related compounds provide valuable context for understanding the properties and potential applications of [4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine.

Related Fluorinated Methoxyphenyl Compounds

CompoundCAS NumberRelation to Target Compound
(3-Fluoro-4-methoxyphenyl)methanamine123652-95-9Lacks the additional phenyl ring
(3-Fluoro-4-methoxyphenyl)methylamine186447-76-7Has an additional methyl on the amine
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine870849-66-4Has a chiral methyl substitution at the benzylic position

Tetrazine Derivatives

Some research has focused on tetrazine-containing compounds with similar substitution patterns, such as 3-(3-fluoro-4-methylphenyl)-1,2,4,5-tetrazine and (2-fluoro-4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine. These compounds have been investigated for applications in bioorthogonal chemistry and imaging .

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